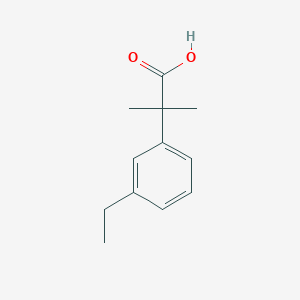![molecular formula C29H33N3O6 B15126348 rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)
rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound contains multiple functional groups, including an acetamido group, a phthalimide moiety, and a spirocyclic framework, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the N-isoindoline-1,3-dione scaffold . This intermediate is then subjected to further reactions to introduce the spirocyclic structure and other functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable organic reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or phthalimide moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity and biological activities.
Indole derivatives: Indole-based compounds have diverse biological activities and are used in various therapeutic applications.
Uniqueness
rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C29H33N3O6 |
|---|---|
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
benzyl (2R,4S)-4-acetamido-2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C29H33N3O6/c1-20(33)30-22-17-23(11-14-32-26(34)24-9-5-6-10-25(24)27(32)35)38-29(18-22)12-15-31(16-13-29)28(36)37-19-21-7-3-2-4-8-21/h2-10,22-23H,11-19H2,1H3,(H,30,33)/t22-,23+/m0/s1 |
Clé InChI |
URNUJYOBNPAUGC-XZOQPEGZSA-N |
SMILES isomérique |
CC(=O)N[C@H]1C[C@H](OC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3)CCN4C(=O)C5=CC=CC=C5C4=O |
SMILES canonique |
CC(=O)NC1CC(OC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3)CCN4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


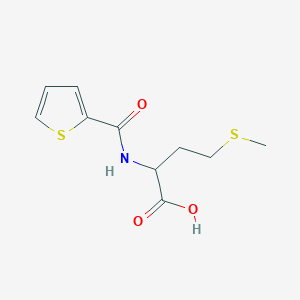
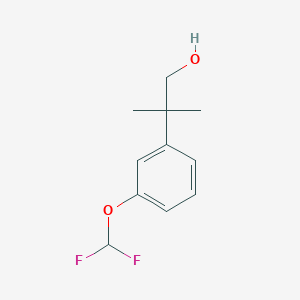
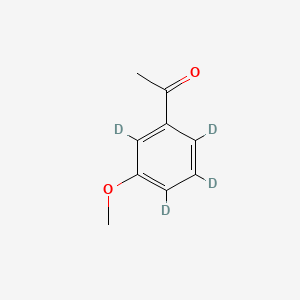
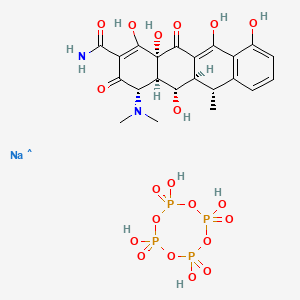
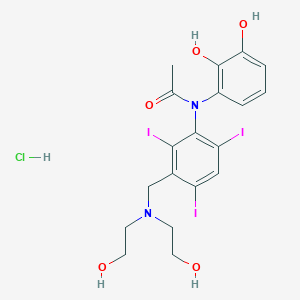
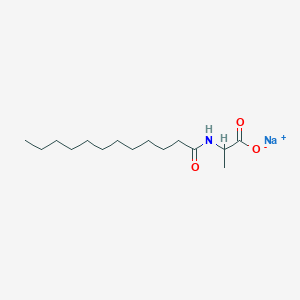
![1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B15126312.png)
![2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)
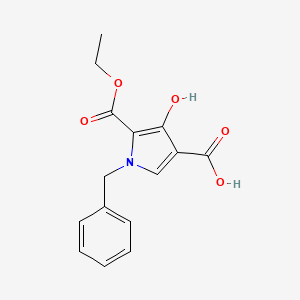
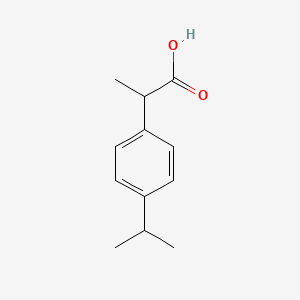
![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)

